(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt
Overview
Description
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is a derivative of biotin, a water-soluble B-vitamin, and 4-aminobenzoic acid, a compound known for its role in the synthesis of folic acid. This compound combines the biological activity of biotin with the structural properties of 4-aminobenzoic acid, making it a valuable tool in biochemical research and industrial applications.
Mechanism of Action
Target of Action
The primary target of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is 4-aminobenzoic acid (PABA) . PABA is an essential nutrient for many human pathogens but is dispensable for humans . It is a versatile reagent for structure extension through linear hydrogen-bonding associations, involving both the carboxylic acid and amine functional groups .
Mode of Action
The compound interacts with its target, PABA, through a molecular hybridization approach. This involves combining two pharmacophores: the vitamin-like molecule PABA and various aromatic aldehydes, including salicylaldehydes .
Biochemical Pathways
PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The affected pathway is the folate synthesis pathway, which is crucial for the survival of many human pathogens .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability .
Result of Action
The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus . Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line .
Action Environment
The compound’s solubility in water suggests that it may be influenced by the hydration status of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt typically involves the following steps:
Formation of Biotinylated Intermediate: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Amidation Reaction: The active ester of biotin is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the biotinylated 4-aminobenzoic acid.
Salt Formation: The final step involves the neutralization of the biotinylated 4-aminobenzoic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and 4-aminobenzoic acid are reacted using automated reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in the study of biotin-dependent enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Employed in the production of biotinylated compounds for use in diagnostics and biotechnology.
Comparison with Similar Compounds
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt can be compared with other biotin derivatives and 4-aminobenzoic acid derivatives:
Biotinylated Compounds: Compared to other biotinylated compounds, it offers unique properties due to the presence of the 4-amidobenzoic acid moiety.
4-Aminobenzoic Acid Derivatives: It provides additional functionality compared to simple 4-aminobenzoic acid derivatives due to the biotin component.
List of Similar Compounds
- Biotinylated 4-aminobenzoic acid
- Biotinylated 4-aminobenzoic acid methyl ester
- Biotinylated 4-aminobenzoic acid ethyl ester
Properties
IUPAC Name |
sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12-,13-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXZKFYBAOWERX-HZPCBCDKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635548 | |
Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102418-74-6 | |
Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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